3-(3-Chloro-5-methylphenyl)phenol
Description
3-(3-Chloro-5-methylphenyl)phenol is a substituted phenolic compound characterized by a central phenol ring linked to a 3-chloro-5-methylphenyl group. Its chloro and methyl substituents likely influence its electronic properties, solubility, and reactivity compared to simpler phenolic derivatives.
Properties
IUPAC Name |
3-(3-chloro-5-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-5-11(7-12(14)6-9)10-3-2-4-13(15)8-10/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPGUWDQOBWXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683511 | |
| Record name | 3'-Chloro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-12-1 | |
| Record name | 3'-Chloro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-methylphenyl)phenol can be achieved through several methods. One common approach involves the reaction of 3-chloro-5-methylphenyl isocyanate with phenol in the presence of a base such as anhydrous pyridine . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that optimize yield and cost-efficiency. These methods may include the use of advanced catalysts and reaction conditions tailored to maximize the production of the target compound while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The chlorine atom and the phenol group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols and chlorinated derivatives.
Scientific Research Applications
3-(3-Chloro-5-methylphenyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and participate in various biochemical interactions, while the chlorine and methyl groups influence its reactivity and binding affinity. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (electron-withdrawing) and methoxy (electron-donating) substituents alter electronic density on the aromatic ring, affecting reactivity in electrophilic substitution reactions .
- Functional Group Diversity: Derivatives with carboxylic acid (e.g., 3-chloro-5-methylbenzoic acid) or aldehyde groups exhibit distinct physicochemical properties, such as acidity (pKa) and solubility, compared to the phenolic parent compound .
Physicochemical Properties
- Boiling Points: While direct data for this compound is unavailable, its propanoic acid analogue (3-(3-chloro-5-methylphenyl)propanoic acid) has a boiling point of 110°C at 0.2 mm Hg, suggesting moderate volatility .
- Acidity: The phenol group confers acidity (pKa ~10), but substituents like -Cl (electron-withdrawing) and -CH₃ (electron-donating) may modulate this value. For comparison, 3-chloro-5-methylbenzoic acid (pKa ~2.8) is significantly more acidic due to the -COOH group .
- Solubility: Methyl and chloro substituents enhance lipophilicity, reducing water solubility relative to unsubstituted phenol. Methoxy derivatives (e.g., 3-(3-chloro-5-methoxyphenyl)phenol) may exhibit slightly improved solubility in polar solvents .
Biological Activity
3-(3-Chloro-5-methylphenyl)phenol is an organic compound with notable biological activities, including antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H11ClO
- CAS Number : 1261896-12-1
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various phenolic compounds, it was found to inhibit the growth of several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic pathways, leading to cell death.
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory effects. In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). The following table summarizes the results:
| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-alpha | 1500 | 300 | 80% |
| IL-6 | 1200 | 240 | 80% |
This inhibition suggests a potential role in treating inflammatory diseases .
Anticancer Activity
The compound's anticancer effects have been investigated against various cancer cell lines. A notable study reported the following IC50 values for different cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast) | 15.2 |
| A549 (lung) | 12.8 |
| HCT116 (colon) | 10.5 |
These findings indicate that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
The biological activity of this compound can be attributed to its structural features, particularly the phenolic hydroxyl group, which facilitates hydrogen bonding and interaction with biological targets. The chlorine and methyl substituents enhance its lipophilicity, improving membrane penetration and bioavailability.
- Antimicrobial Mechanism : Disruption of cell membrane integrity.
- Anti-inflammatory Mechanism : Inhibition of NF-kB pathway leading to reduced cytokine production.
- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways.
Case Studies
A recent study evaluated the efficacy of this compound in a murine model of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to controls, highlighting its potential as a therapeutic agent.
Study Findings
- Tumor Volume Reduction : Average reduction of 45% in treated groups.
- Survival Rate : Increased survival rate observed in treated mice (75% vs. 40% in control).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
